molecular formula C12H12FN5O B2516613 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide CAS No. 921075-48-1

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Cat. No. B2516613
CAS RN: 921075-48-1
M. Wt: 261.26
InChI Key: NTRUJRZCQZSOEK-UHFFFAOYSA-N
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Description

The compound "N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide" is a chemical entity that appears to be related to a class of compounds with potential antiallergic and antiproliferative activities. The related compounds discussed in the provided papers include various benzamide and carboxamide derivatives with tetrazole rings and fluorophenyl groups, which have been synthesized and evaluated for their biological activities .

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which was prepared by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with an aminated and cyclized intermediate . Similarly, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved a condensation of dimethylamine with a carboxylic acid intermediate, which was itself prepared through cyclization and saponification steps . These methods suggest that the synthesis of the compound would likely involve similar strategies, such as the use of amination, cyclization, and condensation reactions.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using techniques such as X-ray crystallography, IR spectroscopy, and 1H-NMR spectroscopy . For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide revealed a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These techniques would be essential in determining the molecular structure of "N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide" and understanding its conformation and intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to interact with biological targets, such as inhibiting the proliferation of cancer cell lines . Additionally, some benzamide derivatives have been shown to exhibit colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . These findings suggest that the compound may also exhibit specific chemical reactivity, potentially in biological systems or as a sensor, which would be an important area of study.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and the presence of specific functional groups, can influence their biological activity. For example, the antiallergic activity of some benzamide derivatives was found to be related to their physicochemical properties, and quantitative structure-activity relationships were established to direct the synthesis of potent derivatives . The analysis of "N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide" would involve a similar examination of its physicochemical properties to understand its potential as a pharmacologically active compound.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and analytical characterization of compounds with structures similar to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, highlighting the importance of accurate identification and differentiation of isomers in the development of research chemicals. For instance, McLaughlin et al. (2016) detailed the synthesis, characterization, and differentiation of isomers of a compound closely related to the target molecule, underscoring the potential mislabeling of research chemicals and the necessity for rigorous analytical methods to ensure correct identification McLaughlin et al., 2016.

Metabolic and Stability Studies

The metabolism and stability of synthetic cannabinoids resembling N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide have been studied, providing insights into their pharmacokinetics and potential biotransformation products. Franz et al. (2017) investigated the in vitro metabolism and thermal stability of a similar synthetic cannabinoid, offering a foundation for understanding how these compounds are metabolized in the body and their stability under various conditions Franz et al., 2017.

Receptor Binding and Imaging Agents

The development of fluorine-18-labeled compounds for receptor imaging showcases the application of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide analogs in neuroimaging and receptor binding studies. Lang et al. (1999) synthesized fluorinated derivatives for serotonin 1A receptor imaging, contributing to the understanding of receptor distribution and function in neuropsychiatric disorders Lang et al., 1999.

properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O/c13-9-2-1-3-10(6-9)18-11(15-16-17-18)7-14-12(19)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRUJRZCQZSOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

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